molecular formula C15H15ClN6S2 B12715345 Carbonothioic dihydrazide, N''-(((4-chlorophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 127142-12-5

Carbonothioic dihydrazide, N''-(((4-chlorophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B12715345
CAS No.: 127142-12-5
M. Wt: 378.9 g/mol
InChI Key: XEFYKEQDPVBEGM-VXLYETTFSA-N
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Description

Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a combination of thiosemicarbazide and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts depending on the specific reaction pathway

    Temperature: Mild heating (50-70°C) to facilitate the reaction

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the thiosemicarbazide moiety

    Substitution: Nucleophilic substitution reactions at the pyridine ring

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

In biological research, it might be explored for its potential as an antimicrobial or anticancer agent due to its structural features.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including enzyme inhibition or receptor binding.

Industry

In industrial applications, it could be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As a ligand, it would coordinate with metal ions, potentially altering their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazide derivatives: Compounds with similar thiosemicarbazide moieties

    Pyridine derivatives: Compounds with pyridine rings and various substituents

Uniqueness

The uniqueness of Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity not found in simpler compounds.

Properties

CAS No.

127142-12-5

Molecular Formula

C15H15ClN6S2

Molecular Weight

378.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C15H15ClN6S2/c1-10(13-4-2-3-9-17-13)19-21-15(24)22-20-14(23)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+

InChI Key

XEFYKEQDPVBEGM-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CC=C(C=C1)Cl)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=C(C=C1)Cl)C2=CC=CC=N2

Origin of Product

United States

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